![molecular formula C14H12F3N3O3S B2794806 6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1797713-03-1](/img/structure/B2794806.png)

6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

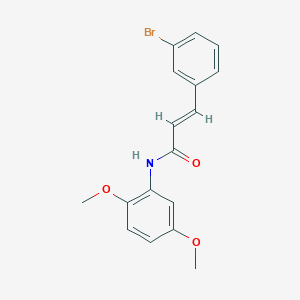

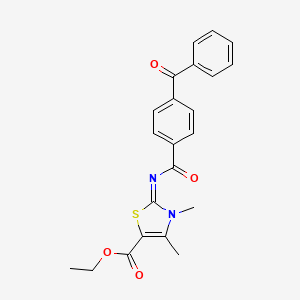

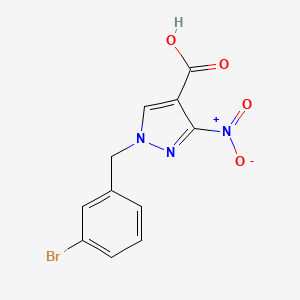

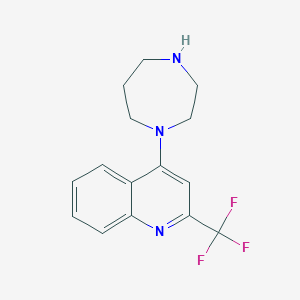

“6-((4-(Trifluoromethoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a complex organic compound. It contains a trifluoromethoxy group, which is becoming more and more important in both agrochemical research and pharmaceutical chemistry . The trifluoromethoxy group is strongly electron-withdrawing .

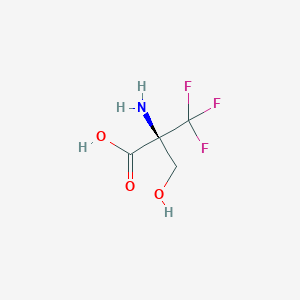

Molecular Structure Analysis

The molecular structure of “6-((4-(Trifluoromethoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is complex. It contains a pyrimidine ring, a phenyl ring, and a trifluoromethoxy group .Chemical Reactions Analysis

The trifluoromethoxy group in the compound is electron-withdrawing, which can influence the compound’s reactivity . The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .Scientific Research Applications

Antimicrobial Activity Several studies have demonstrated the antimicrobial properties of compounds within the tetrahydropyrido[4,3-d]pyrimidine class. Mittal, Sarode, and Vidyasagar (2011) and Ziarani, Nasab, Rahimifard, and Soorki (2015) reported significant antibacterial and antifungal activities for synthesized compounds. Cieplik, Pluta, and Gubrynowicz (2004) also noted the interesting antibacterial and antifungal activity of sulfonyl derivatives of pyrimido[4,5-d]pyrimidines.

Other Biological Activities Further research indicates the potential of these compounds in various biological applications. For instance, the cyclization transformation of a related sulfonylurea herbicide and its metabolites in soil was investigated by Rouchaud, Neus, and Moulard (2003), highlighting the chemical stability and transformation of these compounds in agricultural contexts. Redda and Gangapuram (2007) discussed the synthesis and anti-cancer activity profiles of a series of 1,3,4-oxadiazoles containing a tetrahydrohydropyridine moiety, suggesting potential applications in cancer treatment.

Synthesis Methodologies and Chemical Properties Elattar and Mert (2016) reviewed the synthesis methodologies, reactions, and structure features of pyrido[4,3-d]pyrimidines, providing insights into the diverse synthetic routes and their biological implications. Asano, Komiya, Koike, Koga, Nakatani, and Isobe (2010) synthesized a series of tetrahydropyrido[4,3-d]pyrimidines containing substituted phenyl sulfonamide and evaluated their inhibitory activity against CaMKII, indicating their potential in drug development.

Future Directions

The future directions for research on “6-((4-(Trifluoromethoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” and similar compounds could include further exploration of their synthesis, properties, and potential applications. Trifluoromethoxy-containing compounds are becoming increasingly important in agrochemical research and pharmaceutical chemistry, and it is expected that many novel applications will be discovered in the future .

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of the suzuki–miyaura coupling reaction, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling reaction, in which similar compounds are used, plays a crucial role in the synthesis of various organic compounds . These compounds can further participate in various biochemical pathways.

Result of Action

The suzuki–miyaura coupling reaction, in which similar compounds are used, is known to result in the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds with potential biological activity.

Properties

IUPAC Name |

6-[4-(trifluoromethoxy)phenyl]sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O3S/c15-14(16,17)23-11-1-3-12(4-2-11)24(21,22)20-6-5-13-10(8-20)7-18-9-19-13/h1-4,7,9H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJKSYHZMDOEDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2794726.png)

![5-(3,4-dichlorophenyl)-2-(4-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one](/img/structure/B2794727.png)

![6-(3-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2794734.png)

![2-chloro-5-({[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)pyrazine](/img/structure/B2794737.png)

![4-{[5-(4-methyl-1,3-thiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrol-3-yl]sulfonyl}morpholine](/img/structure/B2794738.png)